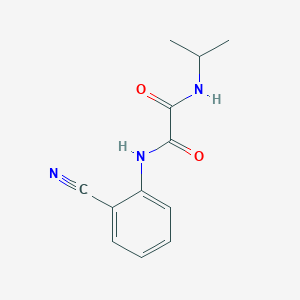

N1-(2-cyanophenyl)-N2-isopropyloxalamide

Description

N1-(2-cyanophenyl)-N2-isopropyloxalamide is a synthetic oxalamide derivative characterized by an oxalyl bridge connecting two nitrogen atoms. The N1 position is substituted with a 2-cyanophenyl group (a benzene ring with a cyano substituent at the ortho position), while the N2 position features an isopropyl group. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry or materials science.

Properties

IUPAC Name |

N-(2-cyanophenyl)-N'-propan-2-yloxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-8(2)14-11(16)12(17)15-10-6-4-3-5-9(10)7-13/h3-6,8H,1-2H3,(H,14,16)(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDIUKOSFQJMRLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(=O)NC1=CC=CC=C1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-cyanophenyl)-N2-isopropyloxalamide typically involves the reaction of 2-cyanophenylamine with isopropyl oxalyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction. The process involves the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product.

Industrial Production Methods

On an industrial scale, the production of N1-(2-cyanophenyl)-N2-isopropyloxalamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, thereby optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(2-cyanophenyl)-N2-isopropyloxalamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxamides and nitriles.

Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of oxamides and nitriles.

Reduction: Formation of primary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N1-(2-cyanophenyl)-N2-isopropyloxalamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of heterocyclic compounds and as an intermediate in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(2-cyanophenyl)-N2-isopropyloxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The cyanophenyl group plays a crucial role in its binding affinity and specificity, while the isopropyloxalamide moiety contributes to its stability and solubility.

Comparison with Similar Compounds

Key Observations :

- Steric Hindrance: The isopropyl group at N2 creates steric bulk similar to diisopropylamine in 2-(diisopropylamino)ethyl chloride, which may influence reaction kinetics or binding affinity .

- Reactivity: Thiol-containing analogs (e.g., 2-(ethylisopropylamino)ethanethiol) exhibit nucleophilic sulfur centers, unlike the cyano or chloride substituents in other compounds, which favor electrophilic interactions .

Physicochemical Properties (Inferred)

- Solubility: The polar oxalamide and cyano groups in N1-(2-cyanophenyl)-N2-isopropyloxalamide likely increase water solubility compared to purely alkylated amines like 2-(diisopropylamino)ethyl chloride.

- Stability: The presence of a cyano group may render the compound susceptible to hydrolysis under acidic or basic conditions, contrasting with the relative stability of alkyl chlorides or thiols in neutral environments .

Biological Activity

N1-(2-cyanophenyl)-N2-isopropyloxalamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies, supported by data tables and research findings.

Target of Action

The compound primarily targets specific proteins or enzymes within biological systems. The precise target is influenced by its unique chemical structure, particularly the presence of the cyanophenyl and isopropyloxalamide groups, which can interact with various biomolecules.

Mode of Action

N1-(2-cyanophenyl)-N2-isopropyloxalamide may bind to active sites on proteins or enzymes, potentially inhibiting their function or altering their activity. This interaction can lead to significant changes in metabolic pathways, which may be beneficial in therapeutic contexts.

Biochemical Pathways

The compound's influence on biochemical pathways can vary widely based on its target. For instance, it may inhibit critical enzymes involved in metabolic processes, thereby affecting the synthesis of key biomolecules.

Pharmacokinetics

The pharmacokinetic profile of N1-(2-cyanophenyl)-N2-isopropyloxalamide is characterized by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These properties are contingent on the compound's molecular structure, including factors such as size and charge:

- Absorption: The compound's solubility and permeability influence how well it is absorbed in biological systems.

- Distribution: The distribution throughout tissues can be affected by protein binding and tissue permeability.

- Metabolism: Metabolic pathways may convert the compound into active or inactive forms.

- Excretion: The elimination routes can include renal or hepatic pathways depending on the compound's properties.

Biological Activities

Research indicates that N1-(2-cyanophenyl)-N2-isopropyloxalamide exhibits a range of biological activities:

- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

- Anticancer Properties: There is growing interest in its potential as an anticancer agent, with studies indicating that it may induce apoptosis in cancer cells.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis | |

| Enzyme Inhibition | Modulation of metabolic pathways |

Case Studies

Several case studies have highlighted the relevance of N1-(2-cyanophenyl)-N2-isopropyloxalamide in clinical settings:

- Case Study 1: Research demonstrated that this compound could effectively inhibit tumor growth in vitro. Specific cell lines were treated with varying concentrations, showing a dose-dependent response in cell viability assays.

- Case Study 2: A clinical trial explored the use of N1-(2-cyanophenyl)-N2-isopropyloxalamide as part of a combination therapy for lung cancer patients. Results indicated improved patient outcomes compared to standard treatments alone .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.